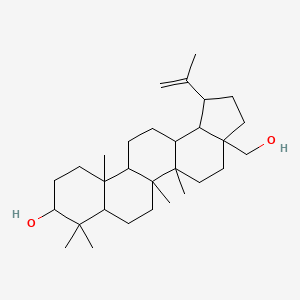

Betulin

Übersicht

Beschreibung

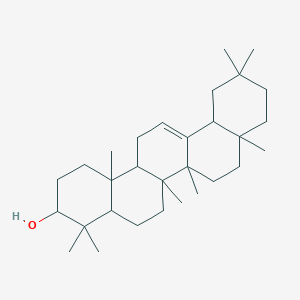

Betulin is a naturally occurring pentacyclic triterpene found in large quantities in the outer bark of birch trees (Betula species). It was first isolated in 1788 by the German-Russian chemist Johann Tobias Lowitz. This compound is known for its white crystalline appearance and is a significant component of birch bark, contributing to the tree’s white color. This compound has garnered attention due to its wide range of biological and pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities .

Wissenschaftliche Forschungsanwendungen

Betulin has a wide range of scientific research applications across various fields:

Wirkmechanismus

Betulin exerts its effects through various molecular targets and pathways. It induces apoptosis in cancer cells by activating the intrinsic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases . This compound also modulates chronic inflammation by blocking the expression of proinflammatory cytokines via the NFκB and MAPKs pathways . Additionally, it reduces postprandial hyperglycemia by inhibiting α-amylase and α-glucosidase activity .

Safety and Hazards

Zukünftige Richtungen

Betulin is a multi-target inhibitor of protein kinases, an activity that can contribute to the anticancer properties of the natural compound and to potential treatments for leukemia . Its diverse beneficial effects in various diseases can be attributed, at least in part, to its multitarget anti-inflammatory activity .

Biochemische Analyse

Biochemical Properties

Betulin and its derivatives have structural features that allow them to form dimers, polymorphism, and isomerization . They interact with various biomolecules, including enzymes, proteins, and other cellular components .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its anti-cancer activity has been linked to the induction of the intrinsic pathway of apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its specific mechanism of action against malignant cells is still a subject of detailed research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . It can also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Betulin can be synthesized through various methods, including vacuum sublimation after preliminary alkaline treatment, vacuum pyrolysis, supercritical extraction with carbon dioxide or mixtures of carbon dioxide with various solvents, and extraction with organic solvents . One notable method involves the use of microwave activation, which has been applied to the Kyrgyz birch (Betula kirghisorum), an endemic species in Kazakhstan .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from birch bark, which is a byproduct of the woodworking industry. The extraction process can be optimized to obtain large quantities of this compound, making it a valuable resource for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

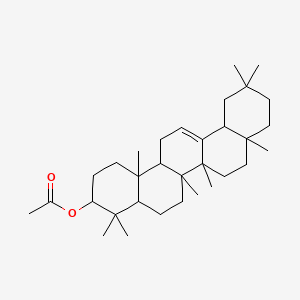

Betulin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity and solubility .

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include sulfamic acid, ammonium sulfamate, and various solid catalysts such as Amberlyst 15® and Sibunit . These reagents facilitate the formation of sulfur derivatives of this compound, which have been examined using various analytical techniques .

Major Products Formed

The major products formed from the chemical reactions of this compound include betulinic acid, which is obtained through the oxidation of this compound. Betulinic acid is known for its potent anticancer properties and has been extensively studied for its therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Betulin is often compared with its oxidized derivative, betulinic acid. Both compounds share similar biological activities, but betulinic acid is more potent in inducing apoptosis in cancer cells . Other similar compounds include lupeol and oleanolic acid, which are also pentacyclic triterpenes with comparable pharmacological properties . this compound’s unique ability to be easily extracted from birch bark and its wide range of biological activities make it a valuable compound for various applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its wide range of biological activities, ease of extraction, and potential for chemical modification make it a valuable resource for research and industrial applications. As research continues, this compound and its derivatives may offer new therapeutic options for treating various diseases and improving human health.

Eigenschaften

IUPAC Name |

3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h20-25,31-32H,1,8-18H2,2-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWJYYTZTCVBKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

473-98-3 | |

| Record name | Betulin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

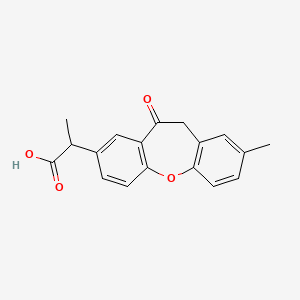

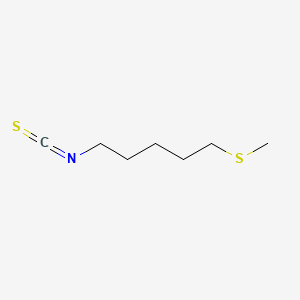

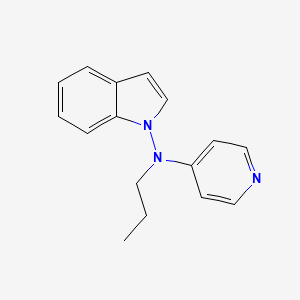

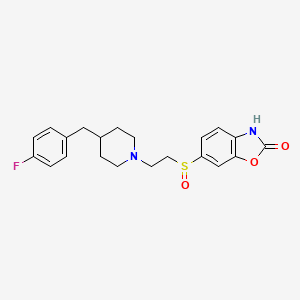

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.